molecular formula C7H10N2O2S B1441599 4-Tert-butyl-1,2,3-thiadiazole-5-carboxylic acid CAS No. 183303-08-4

4-Tert-butyl-1,2,3-thiadiazole-5-carboxylic acid

Cat. No. B1441599
CAS RN: 183303-08-4
M. Wt: 186.23 g/mol
InChI Key: OVWGEFMWMNMRKZ-UHFFFAOYSA-N
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Description

“4-Tert-butyl-1,2,3-thiadiazole-5-carboxylic acid” is a derivative of thiadiazole . Thiadiazole derivatives are known to have various biological activities, including antihelminthic, insecticide, and antibacterial activities .


Synthesis Analysis

A series of novel 1,2,3-thiadiazolo-5-carboxylic acid hydrazide Schiff’s bases were prepared starting from ethyl-4,4,4-trifluoroacetoacetate and ethyl carbazate in four steps . All the reactions were monitored by thin layer chromatography (TLC) on precoated silica gel 60 F 254 (mesh); spots were visualized with UV light .


Chemical Reactions Analysis

The 1,2,3-thiadiazole ring system is prepared mainly in five ways: cyclization of hydrazones with thionyl chloride (Hurd–Mori synthesis), cycloaddition of diazoalkanes with C=S bond (Pechmann synthesis), hetero-cyclization of α-diazo thiocarbonyl compounds (Wolff synthesis), ring transformation of other sulfur-containing heterocyclic compounds, and elaboration of preformed 1,2,3-thiadiazole .

Scientific Research Applications

Future Directions

Thiadiazole derivatives are a focus of research due to their various biological activities . Future research may focus on synthesizing new derivatives and studying their potential applications in medicine and other fields .

properties

IUPAC Name

4-tert-butylthiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-7(2,3)5-4(6(10)11)12-9-8-5/h1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWGEFMWMNMRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(SN=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-1,2,3-thiadiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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